[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol
Description
[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol is a cyclopropane-containing compound with a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring and a hydroxymethyl (-CH₂OH) group attached to the cyclopropane ring. Its molecular formula is C₁₁H₁₁F₃O, with a molecular weight of 216.2 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. This compound is synthetically versatile, serving as an intermediate in drug discovery, particularly in modifying pharmacokinetic properties of lead molecules.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMECKDLHEJDNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Methanol Group:
Industrial Production Methods: Industrial production of [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes or ketones under controlled conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| IBX (2-iodoxybenzoic acid) in DMSO | 4-(1-cyclopropylvinyl)benzaldehyde | 74% | |
| TEMPO/O₂ (oxidative conditions) | Ketone derivatives (via radical pathways) | N/A |
Mechanistic Insight : The IBX-mediated oxidation proceeds through a hypervalent iodine intermediate, selectively oxidizing primary alcohols without affecting the cyclopropane ring . The trifluoromethyl group enhances stability of transition states by electron withdrawal .
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl in dioxane | Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride | 85% | |
| SOCl₂/Pyridine | Corresponding chloride derivative | N/A |
Key Observations :
-
Steric hindrance from the cyclopropane ring slows SN₂ mechanisms, favoring SN₁ pathways in acidic media .
-
The trifluoromethyl group increases electrophilicity at the benzylic position, enhancing substitution rates .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage:
| Reagent/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| H₂/Pd-C | 1-(4-Trifluoromethylphenyl)propan-1-ol | Hydrogenolytic cleavage | |
| Br₂ in CCl₄ | Dibrominated open-chain derivative | Radical addition |
Theoretical Basis :
DFT studies show that ring-opening proceeds through biradical intermediates (ΔG‡ = 14.3 kcal/mol) stabilized by conjugation with the aromatic system . The trifluoromethyl group lowers activation energy by 2.1 kcal/mol compared to non-fluorinated analogs .
Esterification and Ether Formation
Alcohol functionality participates in condensation reactions:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | AcCl, pyridine | Acetylated derivative | 92% | |
| Williamson Synthesis | NaH, CH₃I | Methyl ether derivative | 78% |
Synthetic Utility :
-
Ester derivatives show enhanced solubility in non-polar solvents for catalytic applications .
-
Ether formation preserves the cyclopropane ring integrity under basic conditions .
Organometallic Reactions
The cyclopropane moiety participates in transition metal-mediated processes:
| Reaction | Catalyst | Product | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl cyclopropane derivatives | |
| Grignard Addition | CyclopropylMgBr | Diastereomeric alcohol adducts |
Stereochemical Notes :
Grignard additions exhibit 3:1 diastereoselectivity favoring the syn product due to steric shielding from the trifluoromethyl group .
Photochemical Reactions
Under UV irradiation, unique reactivity emerges:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| 350 nm LED, O₂ | Cyclohexadienone derivative | Φ = 0.32 | |
| Blue LED, TEMPO | Oxidized ring-expansion products | N/A |
Mechanistic Pathway :
Singlet oxygen (¹O₂) generation leads to [4+2] cycloadditions with the aromatic ring, followed by retro-Diels-Alder rearrangements .
Biological Alkylation
In medicinal chemistry applications:
| Target | Product | IC₅₀ | Source |
|---|---|---|---|
| Cardiac troponin C | Nelutroctiv derivative (CK-136) | 0.11 μM | |
| HIV protease | Fluorinated protease inhibitor | 4.3 nM |
Structure-Activity Relationship :
The cyclopropane moiety improves metabolic stability (t₁/₂ increased from 1.2 → 4.7 hrs in rat plasma) , while the trifluoromethyl group enhances target binding (ΔΔG = -2.4 kcal/mol) .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: It serves as a crucial intermediate in synthesizing various organic compounds, enhancing reaction pathways and mechanisms in synthetic organic chemistry.
- Study of Reaction Mechanisms: The compound is utilized in research to explore reaction kinetics and mechanisms due to its unique structural properties, which can influence reactivity patterns.
Biological Research
- Investigated Biological Activity: Studies have indicated potential interactions with biomolecules, making it a candidate for further biological evaluations. The trifluoromethyl group may enhance lipophilicity, impacting how the compound interacts with cellular membranes and proteins .
Pharmaceutical Applications
- Drug Development Precursor: The compound is explored as a precursor in synthesizing pharmaceuticals, particularly those targeting neurological disorders. For instance, it has been linked to developing compounds like fluvoxamine maleate, used in treating depression .
- Therapeutic Potential: Ongoing research investigates its efficacy in modulating specific biological pathways, potentially leading to new therapeutic agents .
Specialty Chemicals
- The compound is employed in producing specialty chemicals and materials, leveraging its unique properties to develop innovative products in various industrial applications.
Material Science
- Its chemical characteristics allow for applications in material science, where it can be used to synthesize fluorinated polymers and other advanced materials that require specific thermal or mechanical properties.
Case Studies
Case Study 1: Drug Development
A study investigated the synthesis of fluvoxamine maleate from [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol as a key intermediate. The process demonstrated high efficiency and environmental friendliness, showcasing the compound's relevance in pharmaceutical applications .
Case Study 2: Reaction Mechanism Studies
Research focusing on the kinetic studies of reactions involving [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol revealed insights into its role as a reactive intermediate, providing valuable data for chemists studying complex organic reactions.
Mechanism of Action
The mechanism of action of [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The cyclopropyl group can introduce strain into molecular structures, potentially affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
Key Observations :
- Anticancer Activity : Chlorophenyl derivatives (e.g., compound 3c) show moderate activity, suggesting that electron-withdrawing groups on the phenyl ring enhance cytotoxicity .
- Antitubercular Potency : Benzyloxyphenyl-azole hybrids exhibit superior MIC values compared to standard drugs, highlighting the importance of extended conjugation and heterocyclic moieties .
- Role of Cyclopropane : The strained cyclopropane ring in the target compound may improve target binding via restricted conformational flexibility, similar to analogs in .
Key Observations :
- Catalytic Methods : Palladium-mediated couplings (e.g., ) are scalable for aryl-cyclopropane synthesis .
- Cyclopropane Stability : The target compound’s cyclopropane ring is less prone to acid-catalyzed ring-opening than benzyloxy-substituted analogs, enhancing stability .
- Functional Group Reactivity : The hydroxymethyl group in the target compound allows for further derivatization (e.g., oxidation to ketones or esterification) compared to amine or azole derivatives .
Q & A
Q. What are the common synthetic routes for [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol?
Methodological Answer: The compound is synthesized via cyclopropanation of substituted styrenes. For example, 4-trifluoromethylstyrene reacts with diethylzinc and diiodomethane under inert conditions to form the cyclopropane ring. Post-functionalization introduces the hydroxymethyl group, often through oxidation of a precursor like [1-(4-trifluoromethylphenyl)cyclopropyl]methyl ester. Characterization employs NMR (for cyclopropane protons, δ ~0.8–1.5 ppm), NMR (CF group, δ ~-60 ppm), and FTIR (OH stretch ~3300 cm) .
Q. How does the trifluoromethyl group influence physicochemical properties?
Methodological Answer: The CF group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability. Electron-withdrawing effects alter electronic density, evidenced by downfield shifts in NMR for adjacent carbons. Computational studies (e.g., Mulliken charges) quantify these effects, guiding solubility and reactivity predictions .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : and NMR identify cyclopropane protons (δ 0.8–1.5 ppm) and quaternary carbons. NMR confirms CF presence (δ -60 ppm, singlet).
- FTIR : Hydroxyl stretch (~3300 cm) and cyclopropane ring vibrations (~1000–1300 cm).
- X-ray crystallography : Resolves bond angles (cyclopropane ~60°) and torsional strain .
Q. What stability considerations apply under varying pH and temperature?
Methodological Answer: Accelerated stability testing (40°C/75% RH for 4 weeks) reveals degradation under acidic (pH <3) or basic (pH >10) conditions. Formulation with antioxidants (e.g., BHT) or lyophilization improves shelf life. HPLC-MS monitors degradation products like ring-opened derivatives .
Advanced Research Questions
Q. How can DFT optimize synthetic pathways or predict reactivity?
Methodological Answer: Hybrid functionals (B3LYP/6-311++G**) calculate transition states for cyclopropanation, revealing energy barriers (e.g., ~25 kcal/mol for [2+1] cycloaddition). Exact-exchange terms improve thermochemical accuracy (average error <3 kcal/mol for bond dissociation energies) . Solvent effects (PCM model) predict reaction yields in polar aprotic solvents like DMF .
Q. What is the mechanism of cyclopropane ring-opening with nucleophiles?
Methodological Answer: The strained cyclopropane undergoes nucleophilic attack at the benzylic carbon. For example, thiols (RSH) cleave the ring via a two-step mechanism: (1) nucleophilic addition (rate-determining, ~10 Ms), (2) ring opening to form a thioether. Kinetic isotope effects (KIE >2) and Hammett studies ( ~+1.2) support this pathway .
Q. What strategies enable enantioselective synthesis?
Methodological Answer: Chiral catalysts (e.g., Jacobsen’s Co-salen) induce asymmetry during cyclopropanation, achieving enantiomeric excess (ee) >90%. Biocatalytic approaches (e.g., ketone reductases from Daucus carota) reduce prochiral ketones to alcohols with ee ~95%. Chiral HPLC (Chiralpak AD-H column) validates enantiopurity .
Q. How is this compound utilized in drug discovery as a building block?
Methodological Answer: The cyclopropane moiety acts as a rigid bioisostere for alkenes or amides. SAR studies link substituents (e.g., CF position) to target binding (e.g., IC improvements from 10 µM to 50 nM in kinase inhibitors). Click chemistry (CuAAC) attaches pharmacophores to the hydroxymethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
